![molecular formula C8H6F2O2S B3302748 2,5-Difluoro-4-(methylthio)benzoic acid CAS No. 918967-68-7](/img/structure/B3302748.png)
2,5-Difluoro-4-(methylthio)benzoic acid
Overview
Description
2,5-Difluoro-4-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6F2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methylthio group (-SCH3)
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(methylthio)benzoic acid, have been shown to interact with dna in escherichia coli k12 .
Mode of Action
It is known that similar compounds can prevent in vitro dna binding and mutation induction in escherichia coli k12 . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid might interact with its targets in a similar manner, leading to changes at the molecular level.
Result of Action
Similar compounds have been shown to prevent dna binding and mutation induction in escherichia coli k12 , suggesting potential antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(methylthio)benzoic acid typically involves the introduction of fluorine atoms and a methylthio group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate anion (CH3S-) as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and thiolation reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,5-Difluoro-4-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine and sulfur-containing groups on biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2,5-Difluoro-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methylthio group.
2-methylthio-4-trifluoromethylbenzoic acid: Contains a trifluoromethyl group instead of fluorine atoms.
2,6-Difluoro-4-methoxybenzoic acid: Contains a methoxy group instead of a methylthio group.
Uniqueness: 2,5-Difluoro-4-(methylthio)benzoic acid is unique due to the combination of fluorine atoms and a methylthio group, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Biological Activity
2,5-Difluoro-4-(methylthio)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a methylthio group, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- IUPAC Name : this compound
- Molecular Formula : C9H8F2O2S
- Molecular Weight : 222.23 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. These activities are largely attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Studies have shown that benzoic acid derivatives can possess significant antimicrobial properties. For instance:
- A study demonstrated that derivatives similar to this compound inhibit the growth of various bacterial strains. The presence of fluorine atoms enhances lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .
Anticancer Properties
The anticancer potential of the compound has been explored in various studies:
- In vitro assays indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle .
- A comparative study with other benzoic acid derivatives revealed that this compound exhibited superior cytotoxic effects against specific cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example, it has been shown to inhibit cathepsins B and L, which are involved in protein degradation pathways .
- Cell Signaling Modulation : It may influence signaling pathways related to apoptosis and cell proliferation by interacting with specific receptors or enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited significant growth inhibition at concentrations as low as 10 μg/mL .
- Cytotoxicity in Cancer Cells : In a controlled experiment using Hep-G2 liver cancer cells, this compound was tested for cytotoxic effects. The results showed a dose-dependent increase in cell death, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | Cathepsins B & L |
3-Chloro-4-methoxybenzoic acid | Moderate | High | None |
4-Methylbenzoic acid | Low | Low | None |
Properties
IUPAC Name |
2,5-difluoro-4-methylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBODNNAYBREIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728652 | |
Record name | 2,5-Difluoro-4-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-68-7 | |
Record name | 2,5-Difluoro-4-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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